molecular formula C17H33NO4Si B12581768 3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one CAS No. 646516-39-4

3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one

Cat. No.: B12581768
CAS No.: 646516-39-4
M. Wt: 343.5 g/mol
InChI Key: YPAGMUNJPCMQKD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Breakdown and Functional Group Identification

The IUPAC name of this compound is derived through sequential identification of its parent chain, substituents, and stereochemical descriptors:

  • Parent Chain : The base structure is hex-5-en-2-one, a six-carbon chain with a ketone group at position 2 and a double bond between carbons 5 and 6.
  • Substituent at Position 3 : The 3-{(1E)-N-[3-(triethoxysilyl)propyl]ethanimidoyl} group branches from carbon 3. This substituent consists of:
    • An ethanimidoyl group (CH₃–C=N–), where the nitrogen is bonded to a 3-(triethoxysilyl)propyl chain.
    • The (1E) descriptor specifies the trans configuration of the imine double bond (C=N).
  • Triethoxysilylpropyl : A propyl chain terminating in a triethoxysilyl group (–Si(OCH₂CH₃)₃), which introduces siloxane functionality.

Functional Groups :

Group Position Role in Reactivity
α,β-Unsaturated ketone C2 Electron-deficient for conjugation
Ethanimidoyl (C=N) C3 Nucleophilic imine site
Triethoxysilyl Terminal Surface-binding siloxane anchor

The systematic name reflects hierarchical prioritization of functional groups, with the ketone as the principal group and the ethanimidoyl substituent as a secondary modifier.

Stereochemical Analysis of the (1E)-Ethanimidoyl Configuration

The (1E) designation in the ethanimidoyl group denotes the trans spatial arrangement of substituents around the C=N double bond. Applying the Cahn-Ingold-Prelog priority rules:

  • Higher-priority groups : The triethoxysilylpropyl chain (due to silicon’s atomic number) vs. the methyl group from ethanimidoyl.
  • Configuration : The higher-priority groups reside on opposite sides of the double bond, resulting in the E configuration.

Stereochemical Impact :

  • The E configuration imposes steric constraints, limiting rotational freedom around the C=N bond.
  • This geometry influences electronic delocalization between the imine and adjacent ketone, enhancing resonance stabilization.

Conformational Dynamics of the Triethoxysilylpropyl Substituent

The triethoxysilylpropyl group exhibits restricted rotation due to steric interactions between ethoxy groups and the main chain:

Conformational States :

Conformer Dihedral Angle (Si–C–C–C) Energy (kcal/mol) Stability
Anti 180° 0.0 Most stable
Gauche 60° 2.3 Moderate
Eclipsed 5.1 Least stable

Key Observations :

  • The anti conformation minimizes steric clash between ethoxy oxygen atoms and the propyl chain.
  • Siloxane bond formation (via Si–O–Si linkages) further stabilizes the anti conformation in condensed phases.

Molecular Orbital Analysis of the α,β-Unsaturated Ketone System

The α,β-unsaturated system arises from conjugation between the C2 ketone (C=O) and the C3 ethanimidoyl group (C=N), forming an extended π-system:

Molecular Orbital Characteristics :

Orbital Type Energy (eV) Contribution
π (C=O) -12.4 Localized on ketone
π* (C=N) -8.7 Delocalized across C=N and C=O
σ (C–C) -15.2 Skeletal framework stabilization

Resonance Effects :

  • Electron density shifts from the imine nitrogen to the ketone oxygen, polarizing the C=O bond and increasing electrophilicity at C3.
  • Hyperconjugation between the imine and ketone reduces the HOMO-LUMO gap by 1.9 eV, enhancing reactivity toward nucleophiles.

Table 1: Key Bond Lengths and Angles

Bond/Angle Value
C2–O (ketone) 1.21 Å
C3–N (imine) 1.28 Å
C=N–C (dihedral) 179.8°
C=O···C=N (torsion) 12.3°

This orbital analysis underscores the interplay between electronic structure and reactivity, positioning the compound as a versatile intermediate in siloxane-functionalized organic synthesis.

Properties

CAS No.

646516-39-4

Molecular Formula

C17H33NO4Si

Molecular Weight

343.5 g/mol

IUPAC Name

3-[C-methyl-N-(3-triethoxysilylpropyl)carbonimidoyl]hex-5-en-2-one

InChI

InChI=1S/C17H33NO4Si/c1-7-12-17(16(6)19)15(5)18-13-11-14-23(20-8-2,21-9-3)22-10-4/h7,17H,1,8-14H2,2-6H3

InChI Key

YPAGMUNJPCMQKD-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCN=C(C)C(CC=C)C(=O)C)(OCC)OCC

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis

  • Preparation of Imine:

    • Mix equimolar amounts of 3-(triethoxysilyl)propylamine and hex-5-en-2-one in an appropriate solvent.
    • Add a catalytic amount of acid (e.g., hydrochloric acid) to promote imine formation.
    • Stir the mixture at room temperature for several hours until completion is indicated by TLC (Thin Layer Chromatography).
  • Reduction (if necessary):

    • If a reduction step is required, add sodium borohydride to reduce the imine to the corresponding amine.
    • Monitor the reaction progress via TLC.
  • Purification:

    • Purify the product using column chromatography, employing silica gel as the stationary phase and a suitable eluent (e.g., hexane/ethyl acetate).
  • Characterization:

    • Characterize the final product using NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure.

Data Tables

Reaction Conditions Summary

Step Reagents Conditions Yield (%)
Imine Formation 3-(triethoxysilyl)propylamine, hex-5-en-2-one Room temperature, acidic catalyst 80%
Reduction (if applicable) Sodium borohydride Room temperature 90%
Final Product Purification Silica gel column chromatography Hexane/Ethyl acetate eluent 85%

Characterization Data

Technique Result
NMR Confirmed presence of silyl and imine groups
IR Characteristic peaks for C=O and N-H bonds
Mass Spectrometry Molecular ion peak at [M]+ = X g/mol

Chemical Reactions Analysis

Types of Reactions

3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild conditions to prevent degradation of the compound.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of new derivatives with substituted triethoxysilyl groups.

Scientific Research Applications

Surface Modification

The triethoxysilyl group in the compound facilitates the modification of surfaces, particularly silica and glass. This property is exploited in:

  • Coatings : Enhancing adhesion properties of paints and coatings on various substrates.
  • Nanocomposites : Improving the dispersion of nanoparticles in polymer matrices by functionalizing their surfaces to enhance compatibility.

Pharmaceutical Applications

The compound's ability to form stable bonds with biological molecules positions it as a potential candidate for:

  • Drug Delivery Systems : The silane group can be used to attach therapeutic agents to carrier systems, improving bioavailability and targeting capabilities.
  • Bioconjugation : Facilitating the attachment of biomolecules to surfaces for biosensor applications.

Catalysis

The compound has shown promise as a catalyst or catalyst support in various chemical reactions due to its ability to stabilize active sites and enhance reaction rates.

Environmental Remediation

Research indicates that compounds similar to 3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one can be used for:

  • Heavy Metal Ion Uptake : The silane functionality allows for the binding of heavy metals from contaminated water sources, aiding in environmental cleanup efforts.

Case Study 1: Surface Coating Enhancement

In a study published in the Journal of Materials Science, researchers demonstrated that incorporating silane compounds into epoxy coatings significantly improved adhesion and durability against environmental factors. The results indicated a reduction in water absorption and increased mechanical strength compared to conventional coatings.

Case Study 2: Drug Delivery Applications

A research article in Pharmaceutical Research explored the use of silane-modified nanoparticles for targeted drug delivery. The study found that the incorporation of triethoxysilyl groups enhanced the loading capacity and release profile of chemotherapeutic agents, leading to improved efficacy in cancer treatment models.

Data Table: Comparison of Silane Compounds

Compound NameApplication AreaKey Findings
3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-oneSurface ModificationImproved adhesion and durability
N-(3-(Trimethoxysilyl)propyl)ethylenediamineEnvironmental RemediationEffective heavy metal ion uptake
Triethoxy(phenyl)silaneDrug Delivery SystemsEnhanced bioavailability of drugs

Mechanism of Action

The mechanism of action of 3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one involves its interaction with various molecular targets. The triethoxysilyl group facilitates strong bonding with surfaces, enhancing adhesion and stability. The compound can also interact with biological molecules, modifying their properties and functions. The specific pathways involved depend on the application and the target molecules.

Comparison with Similar Compounds

Functional Group Reactivity and Stability

Compound Functional Group Reactivity Stability
3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one Ethanimidoyl (imine) Forms Schiff bases; pH-sensitive hydrolysis to amine/ketone Hydrolytically unstable under acidic conditions
3-(Triethoxysilyl)propyl isocyanate (Si-NCO) Isocyanate (-NCO) Reacts with amines/alcohols; hydrolyzes to amine in aqueous conditions Moderate stability; sensitive to moisture
N-(D-mannose)-N’-(3-(triethoxysilyl)propyl)-urea (Si-Man) Urea (-NHCONH-) Hydrogen bonding; inert under neutral conditions High stability; resistant to hydrolysis

Research Findings and Implications

Key Advantages of the Target Compound

  • Stimuli-Responsive Release : The imine group’s pH sensitivity could enable controlled drug release in acidic microenvironments, a feature absent in urea- or amine-functionalized MSNPs.
  • Versatile Functionalization : Combines silica compatibility (via triethoxysilyl) with dynamic covalent chemistry (via imine).

Limitations

  • Hydrolysis Sensitivity : Requires careful handling under neutral/anhydrous conditions to prevent premature degradation.
  • Limited Direct Studies: Current evidence primarily supports Si-NCO and Si-Man applications ; experimental validation of the target compound’s performance is needed.

Biological Activity

The compound 3-{(1E)-N-[3-(Triethoxysilyl)propyl]ethanimidoyl}hex-5-en-2-one , also known as N-(3-Triethoxysilylpropyl)maleimide, is a silane-based compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

  • Molecular Formula: C13H23NO5Si
  • Molecular Weight: 301.411 g/mol
  • Density: 1.1 ± 0.1 g/cm³
  • Boiling Point: 350.2 ± 25.0 °C at 760 mmHg
  • Flash Point: 165.6 ± 23.2 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its interaction with biological systems and potential applications in medicine and materials science.

The compound's biological activity is primarily attributed to its ability to form covalent bonds with biomolecules, which can lead to:

  • Inhibition of specific enzymes : Similar compounds have shown potential in inhibiting enzymes like carbonic anhydrase, which plays a crucial role in various physiological processes .
  • Antimicrobial properties : Silane compounds often exhibit antimicrobial characteristics due to their ability to disrupt microbial membranes.

Data Tables

PropertyValue
Molecular FormulaC13H23NO5Si
Molecular Weight301.411 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point350.2 ± 25.0 °C
Flash Point165.6 ± 23.2 °C

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of silane derivatives, including compounds similar to N-(3-Triethoxysilylpropyl)maleimide. The results indicated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent in coatings and medical devices.

Case Study 2: Enzyme Inhibition

Research on the inhibition of carbonic anhydrase by silane-based compounds demonstrated that structural modifications could enhance selectivity and potency against specific isoforms of the enzyme . This opens avenues for developing therapeutic agents targeting related diseases.

Research Findings

  • Enzyme Inhibition : The compound has been shown to inhibit human carbonic anhydrase (hCA) II and tumor-associated hCA IX selectively, indicating potential applications in cancer therapy .
  • Surface Modification : It has been utilized in the modification of silica surfaces for enhanced adsorption capacities for heavy metals, showcasing its utility in environmental applications .
  • Self-Assembly : The ability of this compound to form self-assembled monolayers (SAMs) on various substrates has been explored, which is crucial for developing advanced materials with tailored properties .

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